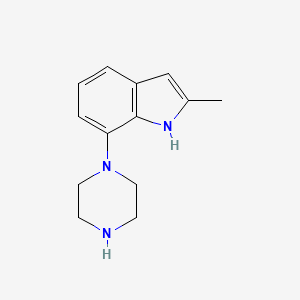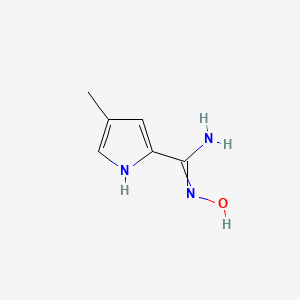
N-hydroxy-4-methyl-1H-pyrrole-2-carboxamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole and its derivatives are known for their diverse biological activities and are found in many natural products
準備方法
The synthesis of N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives. Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity .
化学反応の分析
N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrrole ring .
科学的研究の応用
N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrole derivatives are known for their antibacterial, antifungal, antiprotozoal, antimalarial, immune suppressive, and anticancer properties . This compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
作用機序
The mechanism of action of N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. Pyrrole derivatives are known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
類似化合物との比較
N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine can be compared with other pyrrole derivatives, such as biliverdin and indole derivatives . These compounds share similar structural features but differ in their biological activities and applications. For example, biliverdin is a metabolite with antioxidant properties, while indole derivatives are known for their anti-HIV activity . The unique structure of N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine allows it to exhibit distinct biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
N'-hydroxy-4-methyl-1H-pyrrole-2-carboximidamide |
InChI |
InChI=1S/C6H9N3O/c1-4-2-5(8-3-4)6(7)9-10/h2-3,8,10H,1H3,(H2,7,9) |
InChIキー |
DNDJUBTUDCUEAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)
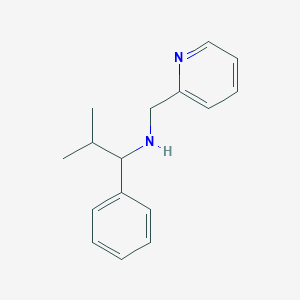
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)
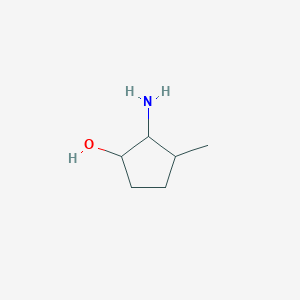
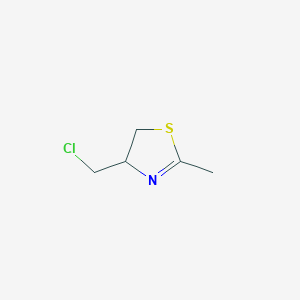
![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)
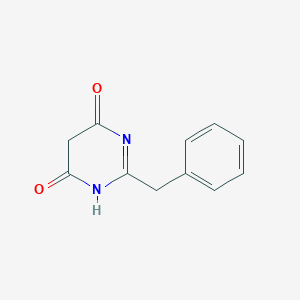
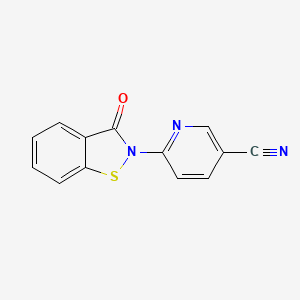
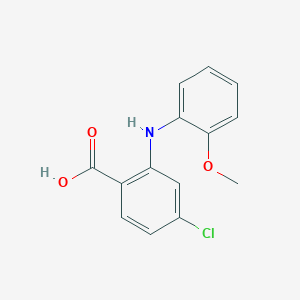
![Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate](/img/structure/B13885928.png)
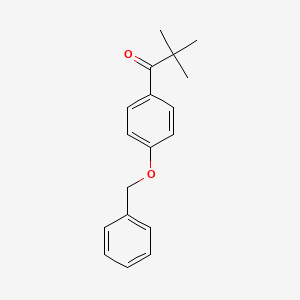
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)
![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)
